

The Physiological Effects of Acute Methylliberine Supplementation: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Methylliberine**

Cat. No.: **B055574**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylliberine (2-methoxy-1,7,9-tetramethyluric acid), a purine alkaloid found in certain *Coffea* species, has emerged as a novel ingredient in the dietary supplement market, often marketed under the trade name Dynamine®.^[1] Structurally similar to caffeine and theacrine, it is purported to elicit neuro-energetic effects.^{[2][3]} This technical guide provides a comprehensive overview of the current scientific understanding of the physiological effects of acute **methylleberine** supplementation, with a focus on quantitative data, experimental methodologies, and proposed mechanisms of action.

Pharmacokinetics

Acute supplementation with **methylleberine** results in rapid absorption.^[4] Pharmacokinetic studies have demonstrated that it has a relatively short half-life compared to caffeine.^{[5][6]} When co-administered with caffeine, **methylleberine** has been shown to decrease the oral clearance and increase the half-life of caffeine, suggesting a potential for synergistic effects.^{[4][7]}

Table 1: Pharmacokinetic Parameters of **Methylliberine** in Humans

Parameter	25 mg Methyliberine	100 mg Methyliberine	Reference(s)
Tmax (hours)	0.6	0.9	[4]
t½ (hours)	1.0 - 1.4	1.4	[4] [5] [6]
Cmax (ng/mL)	Not specified	Not specified	
AUC (ng·h/mL/mg)	Not specified	Not specified	
Oral Clearance (L/hr)	Not specified	Significantly lower than 25mg dose	[4]
Oral Volume of Distribution	Not specified	Significantly lower than 25mg dose	[4]

Note: Cmax and AUC values were not consistently reported in the reviewed literature.

Physiological Effects

Cardiovascular Effects

A primary area of investigation has been the cardiovascular safety profile of **methyliberine**. Multiple studies have concluded that acute **methyliberine** supplementation, both alone and in combination with other compounds like theacrine and caffeine, does not significantly impact heart rate or blood pressure in healthy adults.[\[1\]](#)[\[6\]](#)[\[8\]](#) This suggests a favorable cardiovascular safety profile compared to caffeine, which is known to increase blood pressure.[\[6\]](#)

Table 2: Cardiovascular Effects of Acute **Methyliberine** Supplementation in Humans

Study	Dosage	Heart Rate (HR)	Systolic Blood Pressure (SBP)	Diastolic Blood Pressure (DBP)	Reference(s)
Bloomer et al. (2020)	25mg & 100mg Methyliberine	No significant increase	No significant increase	No significant increase	[1][8]
VanDusseldorp et al. (2020)	100mg & 150mg Methyliberine	No significant changes	No significant changes	No significant changes	[2][3]
Cintineo et al. (2022)	100mg Methyliberine (in combination)	Not significantly different from placebo	Not significantly different from placebo	Lower than caffeine alone	[6]

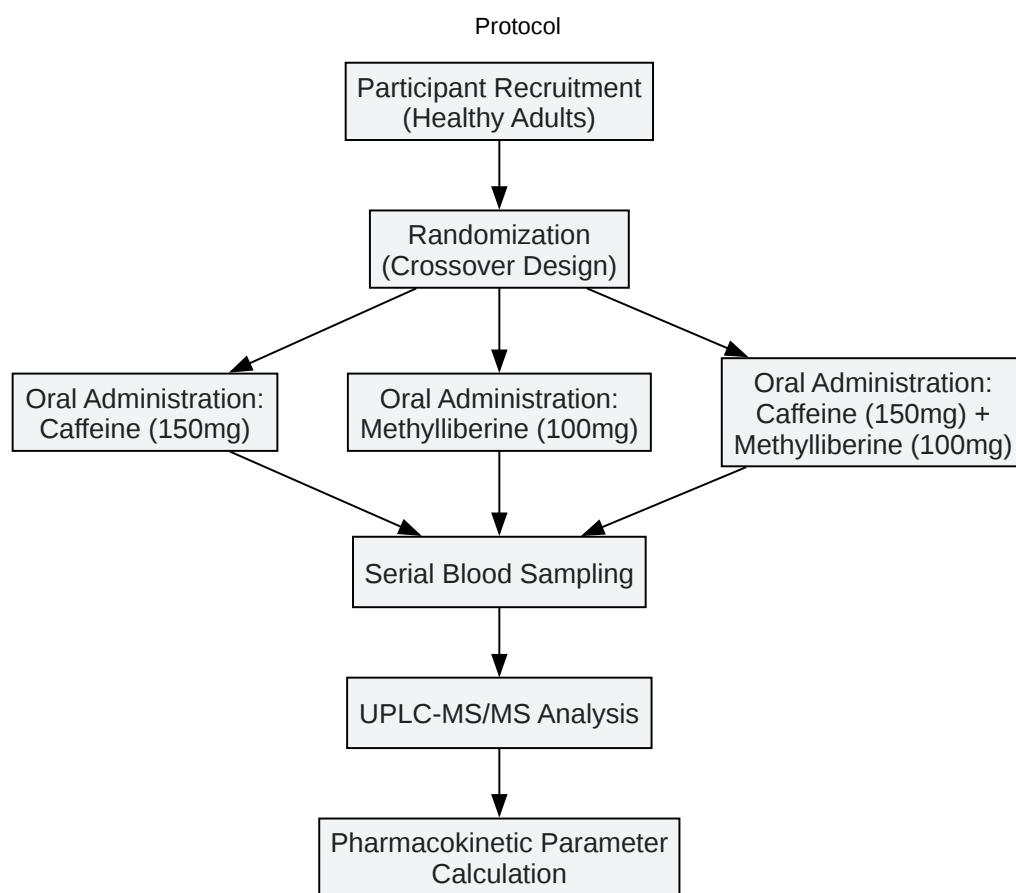
Neurological and Subjective Effects

Research indicates that **methyliberine** can positively influence subjective feelings of mood, energy, and concentration without inducing the "jitteriness" sometimes associated with caffeine. [9][10][11] Studies have reported improvements in concentration, motivation, and mood following acute supplementation.[9][11] However, its effects on cognitive function as measured by objective tests like the Stroop test and Trail Making Test-B appear to be negligible.[10][11]

Table 3: Subjective and Cognitive Effects of Acute **Methyliberine** Supplementation (100 mg) in Humans

Parameter	Observation	Time Point(s)	Reference(s)
Concentration	Improved	1 and 3 hours post-ingestion	[9][11]
Motivation	Improved	3 hours post-ingestion	[9][11]
Mood	Improved	1, 2, and 3 hours post-ingestion	[9][11]
Energy	Improved	1 and 3 hours post-ingestion	[10][11]
Well-being	Improved	3 hours post-ingestion	[10]
Ability to Tolerate Stress	Improved	3 hours post-ingestion	[10]
Cognitive Function (Stroop, TMT-B)	Negligible influence	-	[10][11]

Experimental Protocols


Human Pharmacokinetic Interaction Study

A randomized, double-blind, crossover study was conducted to assess the pharmacokinetic interaction between caffeine and **methyliberine**.[\[4\]](#)

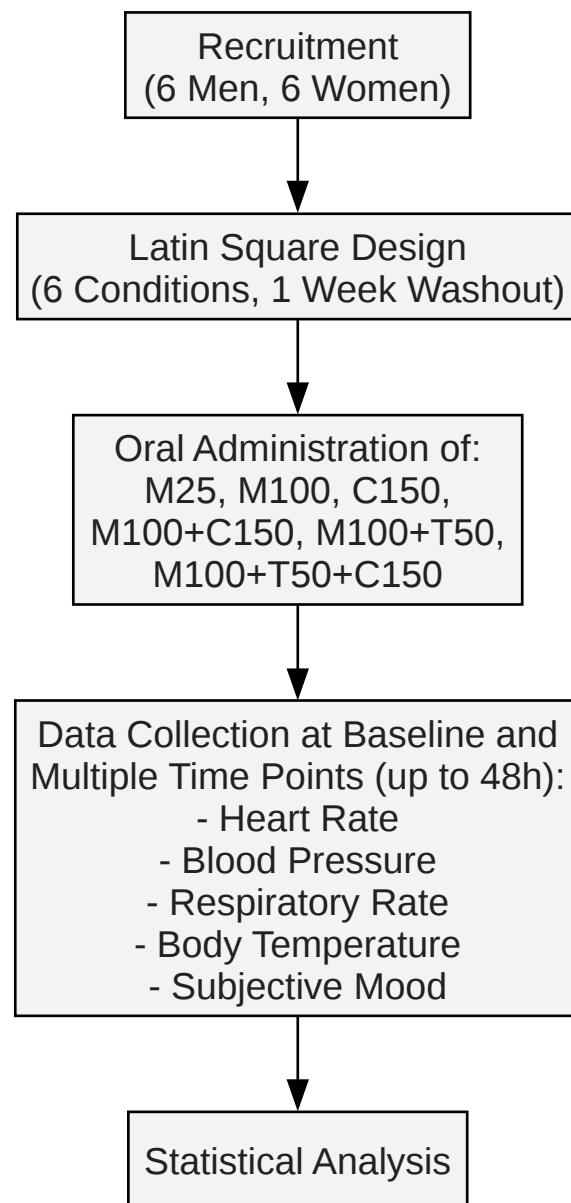
- Participants: Healthy human subjects.
- Treatments:
 - Caffeine (150 mg) alone
 - **Methyliberine** (100 mg) alone
 - Caffeine (150 mg) + **Methyliberine** (100 mg)
- Procedure: Following oral administration of the assigned treatment, blood samples were collected at various time points.

- Analysis: Plasma concentrations of caffeine and **methylliberine** were determined using UPLC-MS/MS to calculate pharmacokinetic parameters.[4]

Experimental Workflow: Pharmacokinetic Interaction Study

[Click to download full resolution via product page](#)

Caption: Workflow of the human pharmacokinetic interaction study.


Acute Systemic Hemodynamics and Subjective Mood Study

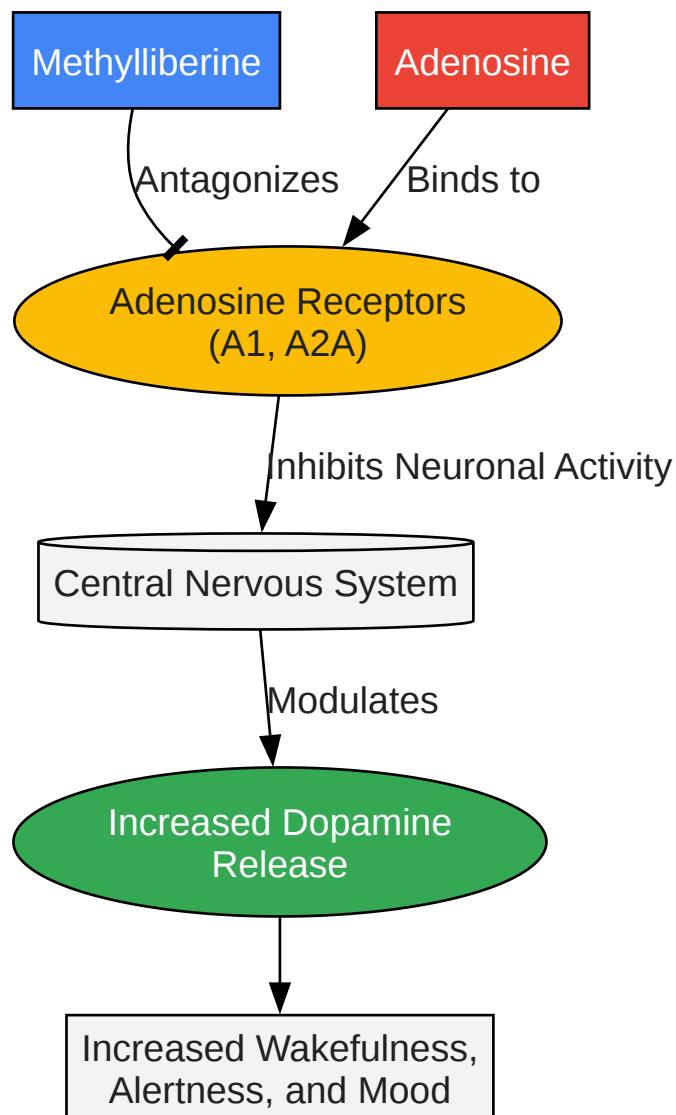
A study by Bloomer et al. (2020) investigated the acute impact of **methyliberine** on cardiovascular parameters and mood.[1][8]

- Participants: 6 men and 6 women.
- Design: Latin square design with approximately one week between six different assignments.
- Treatments:
 - **Methyliberine** 25mg (M25)
 - **Methyliberine** 100mg (M100)
 - Caffeine 150mg (C150)
 - M100 + C150
 - M100 + Theacrine 50mg (M100+T50)
 - M100 + T50 + C150
- Measurements: Heart rate, blood pressure, respiratory rate, and body temperature were collected at baseline and at multiple time points up to 48 hours post-dose. Subjective mood was also recorded.

Experimental Workflow: Acute Hemodynamics Study

Protocol

[Click to download full resolution via product page](#)


Caption: Workflow of the acute systemic hemodynamics and mood study.

Proposed Mechanism of Action

While the precise mechanism of action for **methyliberine** is not fully elucidated, it is widely hypothesized to act as an adenosine receptor antagonist, similar to caffeine and theacrine, due to its structural similarities.^[5] Adenosine is a neuromodulator that promotes relaxation and sleepiness by binding to adenosine receptors (primarily A1 and A2A) in the central nervous system. By blocking these receptors, **methyliberine** is thought to prevent adenosine from binding, leading to increased neuronal firing and the release of excitatory neurotransmitters like dopamine. This antagonism is believed to be the basis for its stimulant-like effects. However, it has been suggested that **methyliberine** may have different affinities for adenosine receptor subtypes compared to caffeine, potentially explaining the lack of cardiovascular side effects.^[2]

Proposed Signaling Pathway of Methylliberine

Adenosine Receptor Antagonism

[Click to download full resolution via product page](#)

Caption: Hypothesized mechanism of action for **methyliberine**.

Conclusion

Acute supplementation with **methyl liberine** appears to be safe from a cardiovascular standpoint in healthy individuals and may offer benefits for subjective feelings of energy, mood, and concentration. Its pharmacokinetic profile is characterized by rapid absorption and a short half-life. The proposed mechanism of action centers on adenosine receptor antagonism, though further research is required to fully elucidate the specific signaling pathways and receptor affinities. The lack of significant effects on heart rate and blood pressure, coupled with positive subjective effects, makes **methyl liberine** an intriguing compound for further investigation in the fields of nootropics and functional ingredients.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. esmed.org [esmed.org]
- 2. Safety of Short-Term Supplementation with Methyl liberine (Dynamine®) Alone and in Combination with TeaCrine® in Young Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Safety of Short-Term Supplementation with Methyl liberine (Dynamine®) Alone and in Combination with TeaCrine® in Young Adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. memphis.edu [memphis.edu]
- 5. Methyl liberine - Wikipedia [en.wikipedia.org]
- 6. tandfonline.com [tandfonline.com]
- 7. compoundsolutions.com [compoundsolutions.com]
- 8. memphis.edu [memphis.edu]
- 9. mdpi.com [mdpi.com]
- 10. Methyl liberine Ingestion Improves Various Indices of Affect but Not Cognitive Function in Healthy Men and Women - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Methyl liberine Ingestion Improves Various Indices of Affect but Not Cognitive Function in Healthy Men and Women - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Physiological Effects of Acute Methyl liberine Supplementation: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b055574#physiological-effects-of-acute-methyliberine-supplementation>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com